Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
CAS No.: 1302132-95-1
Cat. No.: VC4386580
Molecular Formula: C17H32B2O6
Molecular Weight: 354.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1302132-95-1 |
|---|---|
| Molecular Formula | C17H32B2O6 |
| Molecular Weight | 354.06 |
| IUPAC Name | ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
| Standard InChI | InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3 |
| Standard InChI Key | FKZPOJPSTJNGNF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate features two tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to a central propanoate ester. Its molecular formula is C₁₇H₃₂B₂O₆, with a molecular weight of 354.06 g/mol . The compound’s structure is stabilized by the electron-donating methyl groups on the boronate rings, which enhance its reactivity in transition metal-catalyzed reactions .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 354.06 g/mol | |
| Boiling Point | 379.7 ± 37.0 °C (predicted) | |
| Density | 1.02 ± 0.1 g/cm³ (predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, DCM) |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via palladium-catalyzed borylation of propargyl esters or through alkyne diboration reactions. A representative procedure involves:
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Reacting ethyl propiolate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions .
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Purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the product in yields exceeding 70% .
Key Reaction Conditions:
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Temperature: 60–90°C
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Solvents: Tetrahydrofuran (THF) or toluene
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency, with strict control over moisture and oxygen levels to prevent boronate hydrolysis . Large-scale purification often utilizes fractional distillation under reduced pressure .
Reactivity and Chemical Applications
Suzuki-Miyaura Cross-Coupling
The compound’s dual boronate groups enable sequential cross-coupling reactions, facilitating the synthesis of complex organic molecules. For example:
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In aryl-aryl bond formation, it reacts with aryl halides (e.g., bromobenzene) under Pd catalysis to yield biaryl structures .
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Selectivity: The steric bulk of the pinacol groups minimizes undesired homocoupling .
Polymer Chemistry
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate acts as a monomer in boron-containing polymers, which exhibit enhanced thermal stability and adhesion properties. Copolymerization with styrene or acrylates has been demonstrated for coatings and adhesives .
Medicinal Chemistry
Recent studies highlight its role in synthesizing boronated prodrugs, which exploit boron’s neutron-capture capability for targeted cancer therapy. For instance, derivatives have shown promise in boron neutron capture therapy (BNCT) for glioblastoma .
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Recent work has focused on enantioselective diboration of propargyl esters using chiral palladium catalysts, enabling access to chiral boronates for pharmaceutical applications .
Environmental Applications
The compound’s boron content is being explored for heavy metal sequestration in wastewater treatment, leveraging boronate-metal coordination chemistry .
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